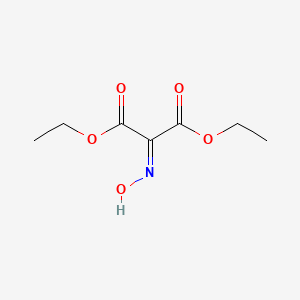

Diethyl Isonitrosomalonate

概要

説明

Diethyl Isonitrosomalonate is an organic compound that belongs to the class of malonates It is a derivative of diethyl malonate, where one of the hydrogen atoms on the methylene group is replaced by a hydroxyimino group

準備方法

Synthetic Routes and Reaction Conditions

Diethyl Isonitrosomalonate can be synthesized through the oximation of diethyl malonate. The process typically involves the reaction of diethyl malonate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a controlled temperature to yield diethyl (hydroxyimino)malonate.

Industrial Production Methods

On an industrial scale, the synthesis of diethyl (hydroxyimino)malonate follows similar principles but is optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity diethyl (hydroxyimino)malonate suitable for various applications.

化学反応の分析

Catalytic Hydrogenation to Diethyl Aminomalonate

Diethyl isonitrosomalonate undergoes catalytic hydrogenation to form diethyl aminomalonate (DEAM), a precursor for amino acid synthesis. This reaction typically employs hydrogen gas and catalysts in inert solvents.

Key Conditions and Results:

| Catalyst | Solvent | Temperature | Pressure | Yield (%) | Source |

|---|---|---|---|---|---|

| Pd/C (5%) | Toluene | 25–50°C | 1 atm | 89–95 | |

| Raney Nickel | Ethanol | 50°C | 3 atm | 78 | |

| H₂S (gas) | Acetic Acid | 0–5°C | Ambient | 65 |

Mechanism:

- Adsorption : Hydrogen binds to the catalyst surface.

- N–O Bond Cleavage : The isonitroso group (–N=O) is reduced to an amine (–NH₂).

- Desorption : DEAM is released into the solvent.

Critical Factors:

- Excess water (>10% w/w) leads to side reactions (NOₓ evolution) .

- Optimal reaction temperature: 40–60°C . Lower temperatures slow the reaction, while higher temperatures reduce yields.

Reductive Acetylation to Diethyl Acetamidomalonate

The reduced product (DEAM) is acetylated in situ to form diethyl acetamidomalonate , a versatile building block for non-proteinogenic amino acids.

- Acetylation : Treat DEAM with acetic anhydride at 0–5°C to prevent exothermic runaway.

- Crystallization : Concentrate the toluene solution and mix with water to precipitate crystals.

Yield : 74.8% (based on initial diethyl malonate) .

Side Reactions :

Decomposition Pathways

This compound is sensitive to reaction conditions, with decomposition observed under suboptimal parameters:

| Condition | Observation | Source |

|---|---|---|

| Temperature >70°C | <50% yield due to thermal degradation | |

| Excess water (>10% w/w) | NOₓ gas evolution, low efficiency | |

| Dry reagents | Incomplete reaction, residual nitrite |

Stability and Handling

科学的研究の応用

Chemical Synthesis

Diethyl isonitrosomalonate serves as an important intermediate in the synthesis of various organic compounds, particularly in the production of aminomalonic acid derivatives. These derivatives are crucial for synthesizing pharmaceuticals and agrochemicals.

- Synthesis of Aminomalonic Acid Derivatives : The reduction of this compound yields diethyl aminomalonate, which is a key precursor in the synthesis of amino acids and peptides . This transformation can be achieved using reducing agents such as aluminum amalgam, which effectively converts the isonitroso compound into the corresponding aminomalonate .

- Pharmaceutical Applications : Diethyl aminomalonate, derived from this compound, has been utilized in synthesizing various bioactive molecules, including sweet peptides and other pharmaceutical agents . Its unique structure allows for diverse modifications that enhance biological activity.

Medicinal Chemistry

This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

- Drug Development : The compound has been investigated for its role as a precursor in developing drugs targeting various diseases. Its derivatives have shown promise in treating conditions such as hypertension and diabetes by acting on specific biochemical pathways .

- Case Study - Synthesis of Bioactive Molecules : A study demonstrated that this compound could be transformed into 5-acetamido-2-amino-4,6-hydroxypyrimidine through a series of reactions involving guanidinium carbonate and ethanol refluxing . This compound exhibits significant biological activity, highlighting the utility of this compound in drug synthesis.

Agricultural Chemistry

The applications of this compound extend to agricultural chemistry, where it serves as a building block for agrochemicals.

- Pesticide Development : The structural modifications facilitated by this compound allow for the design of novel pesticides with enhanced efficacy and reduced environmental impact. Its derivatives can be tailored to target specific pests or diseases in crops .

Industrial Applications

In addition to its roles in pharmaceuticals and agriculture, this compound finds applications in industrial chemistry.

- Polymer Production : It can be used as a monomer or intermediate in producing polymers with specific properties, contributing to advancements in materials science.

Summary Table of Applications

| Application Area | Specific Uses | Key Compounds Derived |

|---|---|---|

| Chemical Synthesis | Intermediate for aminomalonic acids | Diethyl aminomalonate |

| Medicinal Chemistry | Drug development and synthesis of bioactive molecules | Sweet peptides |

| Agricultural Chemistry | Development of pesticides | Agrochemical derivatives |

| Industrial Applications | Monomers for polymer production | Specialty polymers |

作用機序

The mechanism of action of diethyl (hydroxyimino)malonate involves its reactivity towards nucleophiles and electrophiles. The hydroxyimino group can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and interaction with biological targets. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed from diethyl (hydroxyimino)malonate.

類似化合物との比較

Similar Compounds

Diethyl malonate: The parent compound, used widely in organic synthesis.

Dimethyl malonate: Another ester of malonic acid, with similar reactivity but different physical properties.

Malonic acid: The dicarboxylic acid precursor to diethyl malonate and its derivatives.

Uniqueness

Diethyl Isonitrosomalonate is unique due to the presence of the hydroxyimino group, which imparts distinct reactivity and enables the formation of a wide range of derivatives. This makes it a valuable intermediate in the synthesis of complex organic molecules and bioactive compounds.

生物活性

Diethyl isonitrosomalonate (DEN) is a compound with notable biological significance, primarily due to its role in organic synthesis and potential pharmacological applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula . It is characterized by the presence of a nitroso group attached to a malonate structure, which contributes to its reactivity and biological activity. The compound can be synthesized through various methods, including the nitrosation of diethyl malonate followed by reduction processes.

Synthesis Methods

The synthesis of this compound typically involves:

- Nitrosation : The reaction of diethyl malonate with sodium nitrite in an acidic medium (e.g., acetic acid) to form the isonitroso derivative.

- Reduction : Subsequent reduction of the isonitroso compound to yield diethyl aminomalonate, which serves as a precursor for various biologically active molecules .

This compound exhibits its biological activity through several mechanisms:

- Synthesis of Bioactive Compounds : It acts as a versatile building block in the synthesis of various pharmaceuticals and biologically active molecules, including amino acids and other derivatives .

- Antimicrobial Activity : Some derivatives of this compound have shown antimicrobial properties, making them potential candidates for developing new antibiotics .

- Enzyme Inhibition : Research indicates that certain derivatives can inhibit specific enzymes involved in metabolic pathways, contributing to their therapeutic effects .

Case Studies and Research Findings

- Antimicrobial Studies : A study demonstrated that derivatives synthesized from this compound exhibited significant antimicrobial activity against various bacterial strains. The compounds were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition .

- Pharmacological Applications : Another research highlighted the synthesis of novel compounds derived from this compound that act as potent inhibitors of heat shock protein 90 (HSP90), which is implicated in cancer progression. These compounds showed promising results in preclinical trials .

- Chemical Diversity : A model presented in literature explains how this compound contributes to chemical diversity in natural products. This diversity can lead to the discovery of new compounds with low biological activity that may have potential therapeutic uses upon further modification .

Comparative Analysis of Biological Activity

特性

IUPAC Name |

diethyl 2-hydroxyiminopropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO5/c1-3-12-6(9)5(8-11)7(10)13-4-2/h11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPCUMZEDYLUDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50423240 | |

| Record name | DIETHYL (HYDROXYIMINO)MALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6829-41-0 | |

| Record name | DIETHYL (HYDROXYIMINO)MALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50423240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl oximomalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。